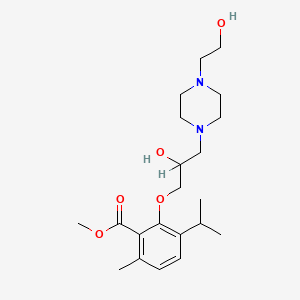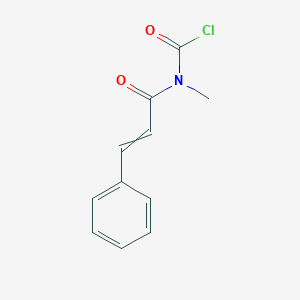![molecular formula C16H15F3O2S B14649602 1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene CAS No. 52208-99-8](/img/structure/B14649602.png)
1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of trifluoromethanesulfonyl groups attached to a propane-1,2-diyl backbone, which is further connected to two benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene typically involves the reaction of 1,2-dibromo-1,1’-dibenzene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonyl groups into molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene involves its ability to interact with various molecular targets through its trifluoromethanesulfonyl groups. These groups can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in electron transfer reactions, influencing redox processes in biological systems.
Comparación Con Compuestos Similares
- 1,1’-[2-(Methanesulfonyl)propane-1,2-diyl]dibenzene
- 1,1’-[2-(Ethanesulfonyl)propane-1,2-diyl]dibenzene
- 1,1’-[2-(Butanesulfonyl)propane-1,2-diyl]dibenzene
Comparison: 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene is unique due to the presence of trifluoromethanesulfonyl groups, which impart distinct electronic and steric properties compared to other sulfonyl derivatives. These properties enhance its reactivity and stability, making it a valuable compound in various applications.
Propiedades
Número CAS |
52208-99-8 |
|---|---|
Fórmula molecular |
C16H15F3O2S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
[2-phenyl-2-(trifluoromethylsulfonyl)propyl]benzene |
InChI |
InChI=1S/C16H15F3O2S/c1-15(14-10-6-3-7-11-14,22(20,21)16(17,18)19)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
Clave InChI |
WNGMDQSXRITXJO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)

![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)

![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)


![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
